molecular formula C15H15Cl2N5O3 B10949964 [4-(2,6-dichlorobenzyl)piperazin-1-yl](3-nitro-1H-pyrazol-5-yl)methanone

[4-(2,6-dichlorobenzyl)piperazin-1-yl](3-nitro-1H-pyrazol-5-yl)methanone

Cat. No.: B10949964
M. Wt: 384.2 g/mol
InChI Key: VXXXBLXBJDCYMF-UHFFFAOYSA-N
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Description

4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,6-dichlorobenzyl group and a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

    Reduction: Formation of amino derivatives of the pyrazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Materials Science:

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group on the pyrazole ring can participate in redox reactions, while the piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a piperazine ring with a 2,6-dichlorobenzyl group and a nitro-substituted pyrazole ring makes 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE unique. This structure provides a unique set of chemical properties and potential applications that are not found in other similar compounds.

Properties

Molecular Formula

C15H15Cl2N5O3

Molecular Weight

384.2 g/mol

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(5-nitro-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C15H15Cl2N5O3/c16-11-2-1-3-12(17)10(11)9-20-4-6-21(7-5-20)15(23)13-8-14(19-18-13)22(24)25/h1-3,8H,4-7,9H2,(H,18,19)

InChI Key

VXXXBLXBJDCYMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=NNC(=C3)[N+](=O)[O-]

Origin of Product

United States

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